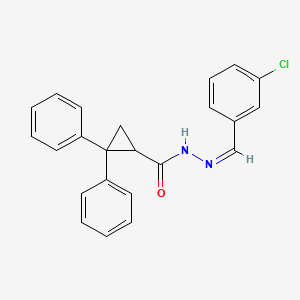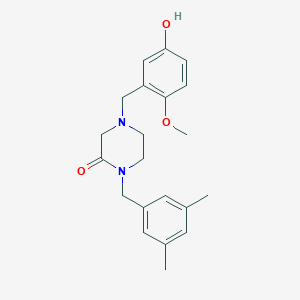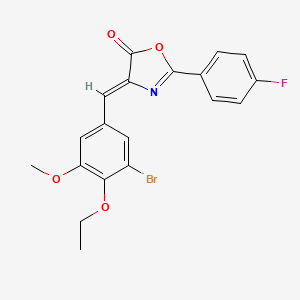
N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide, also known as CDC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as an anticancer agent. The compound is synthesized through a multistep process, and its mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
Wirkmechanismus
The mechanism of action of N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves the inhibition of cell proliferation and induction of apoptosis. This compound has been shown to induce G1 phase cell cycle arrest, which leads to the inhibition of cell proliferation. This compound also induces apoptosis by activating caspases and increasing the Bax/Bcl-2 ratio.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. In vivo studies have demonstrated that this compound has low toxicity and does not cause significant changes in body weight or organ function.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its anticancer activity, which makes it a promising candidate for further research. This compound also has low toxicity, which makes it a relatively safe compound to work with. One limitation is that the synthesis of this compound is complex and time-consuming, which may limit its use in large-scale experiments. Another limitation is that this compound has low solubility in water, which may limit its bioavailability.
Zukünftige Richtungen
There are a number of future directions for research on N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide. One direction is to investigate the potential of this compound as a combination therapy with other anticancer agents. Another direction is to investigate the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to optimize the synthesis of this compound and improve its bioavailability.
Synthesemethoden
The synthesis of N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide involves a multistep process that begins with the condensation of 3-chlorobenzaldehyde and hydrazine hydrate to form 3-chlorobenzaldehyde hydrazone. The hydrazone is then reacted with 2,2-diphenylcyclopropanecarboxaldehyde in the presence of a catalyst to form this compound. The yield of the final product is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N'-(3-chlorobenzylidene)-2,2-diphenylcyclopropanecarbohydrazide has been extensively studied for its potential applications as an anticancer agent. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis in a dose-dependent manner. In vivo studies have also demonstrated the anticancer activity of this compound, with significant tumor growth inhibition observed in animal models.
Eigenschaften
IUPAC Name |
N-[(Z)-(3-chlorophenyl)methylideneamino]-2,2-diphenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O/c24-20-13-7-8-17(14-20)16-25-26-22(27)21-15-23(21,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,16,21H,15H2,(H,26,27)/b25-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGJWPLGXPEQLJ-XYGWBWBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C\C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)


![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)

![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)
![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![N-[(1S*,2R*)-2-aminocyclobutyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide](/img/structure/B5323757.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)

![7-acetyl-6-(1,3-benzodioxol-5-yl)-3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5323783.png)
![5-(4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5323788.png)
